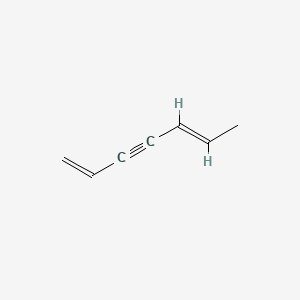

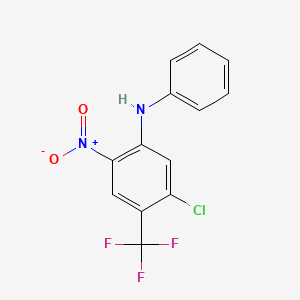

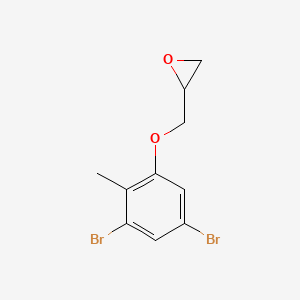

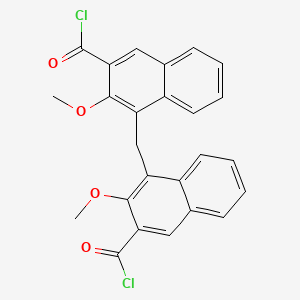

![molecular formula C13H9ClN3NaO3 B12665880 Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate CAS No. 85720-89-4](/img/structure/B12665880.png)

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-アミノ-2-クロロフェニル)アゾ]サリチル酸ナトリウムは、分子式C13H9ClN3NaO3、分子量313.67 g/molの化学化合物です。鮮やかな色で知られており、染料や顔料など、さまざまな産業用途で広く使用されています。

製造方法

合成ルートと反応条件

5-[(4-アミノ-2-クロロフェニル)アゾ]サリチル酸ナトリウムの合成は、通常、4-アミノ-2-クロロアニリンのジアゾ化に続き、サリチル酸とカップリングさせることで行われます。反応条件には、ジアゾ化を促進するために酸性環境、カップリング反応のために塩基性環境が含まれることがよくあります .

工業生産方法

5-[(4-アミノ-2-クロロフェニル)アゾ]サリチル酸ナトリウムの工業生産方法は、実験室での合成と似ていますが、より大量に対応できるようスケールアップされています。これらの方法は、一貫した製品品質と収量を確保するために、連続フロー反応器を使用することがよくあります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

反応の種類

5-[(4-アミノ-2-クロロフェニル)アゾ]サリチル酸ナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、キノン誘導体の生成につながる可能性があります。

還元: 還元反応は、通常、アゾ結合の開裂をもたらし、アミンを生成します。

置換: この化合物は、特に芳香環において、求電子置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 亜ジチオン酸ナトリウムや亜鉛粉などの還元剤がよく使用されます。

置換: 求電子置換反応には、臭素や硝酸などの試薬が関与する可能性があります。

生成される主な生成物

酸化: キノン誘導体。

還元: アミン。

置換: ハロゲン化またはニトロ化芳香族化合物。

科学研究での用途

5-[(4-アミノ-2-クロロフェニル)アゾ]サリチル酸ナトリウムは、科学研究において幅広い用途を持っています。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: 顕微鏡検査における染色技術に使用されます。

医学: 潜在的な治療効果について調査されています。

産業: 染料や顔料の製造に使用されます。

科学的研究の応用

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes and pigments.

作用機序

類似化合物との比較

類似化合物

- 5-[(4-ニトロフェニル)アゾ]サリチル酸ナトリウム

- 5-[(4-メチルフェニル)アゾ]サリチル酸ナトリウム

- 5-[(4-ヒドロキシフェニル)アゾ]サリチル酸ナトリウム

独自性

5-[(4-アミノ-2-クロロフェニル)アゾ]サリチル酸ナトリウムは、特定の置換基により、独特の化学的および物理的性質を付与されています。

特性

CAS番号 |

85720-89-4 |

|---|---|

分子式 |

C13H9ClN3NaO3 |

分子量 |

313.67 g/mol |

IUPAC名 |

sodium;5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C13H10ClN3O3.Na/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20;/h1-6,18H,15H2,(H,19,20);/q;+1/p-1 |

InChIキー |

WTENAFRMFGQORZ-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。